Ethyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 4-[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, a methoxyphenyl group, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a methoxyphenyl derivative with a tetrahydropyrimidine precursor under controlled conditions. The reaction conditions often involve the use of solvents like acetone and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
ETHYL 4-[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate: Shares a similar methoxyphenyl group but differs in the rest of the structure.
Ethyl (2E)-3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate: Contains a similar ethoxy group but has a different core structure.
Uniqueness
ETHYL 4-[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its combination of a tetrahydropyrimidine ring and a sulfanylidene group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C18H22N2O6S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
ethyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H22N2O6S/c1-5-25-17(22)15-10(2)19-18(27)20-16(15)11-6-7-12(13(8-11)23-3)26-9-14(21)24-4/h6-8,16H,5,9H2,1-4H3,(H2,19,20,27) |
InChI Key |
METKTLAOVVZAHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OCC(=O)OC)OC)C |
Origin of Product |
United States |
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